

A Researcher's Guide to Benchmarking 4-HO-EPT Analytical Standards

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Compound of Interest

Compound Name: 4-HO-Ept

Cat. No.: B12739935

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For researchers, scientists, and professionals in drug development, the quality and characterization of analytical reference standards are paramount for generating reliable and reproducible data. This guide provides a framework for benchmarking 4-hydroxy-N-ethyl-N-propyltryptamine (**4-HO-EPT**) analytical standards, offering a comparison with its well-studied structural analog, Psilocin (4-HO-DMT), detailing essential experimental protocols, and visualizing key analytical and biological processes.

Comparative Data of Tryptamine Analytical Standards

A reliable analytical standard is defined by its purity, stability, and comprehensive characterization. While multiple vendors supply **4-HO-EPT**, obtaining a direct, independent comparison can be challenging. The following table summarizes typical specifications for a **4-HO-EPT** standard based on commercially available data and compares it to the established standard for Psilocin. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Parameter	4-HO-EPT (Eprocin)	Psilocin (4-HO-DMT)	Notes
Purity Specification	≥98% to ≥99% [1] [2] [3] [4]	≥98% to ≥99.5%	Purity is typically assessed by HPLC, GC-MS, or qNMR.
Molecular Formula	C ₁₅ H ₂₂ N ₂ O [2] [5]	C ₁₂ H ₁₆ N ₂ O	---
Molar Mass	246.35 g/mol [2] [5]	204.27 g/mol	---
Formulation	Crystalline solid, Hemifumarate salt [1] [2]	Crystalline solid, Freebase or salt form	Salt form can improve stability and solubility.
Storage Temperature	-20°C	-20°C	Recommended for long-term stability.
Long-Term Stability	≥ 5 years (as hemifumarate) [1]	Typically ≥ 2 years	Stability is formulation and storage dependent. [6]
Solubility	Slightly soluble in DMSO & PBS [1] [2]	Soluble in Methanol, Ethanol, Chloroform	Check supplier data for specific solvents.

Key Experimental Protocols for Standard Qualification

The qualification of a new batch of an analytical standard involves rigorous testing to confirm its identity, purity, and concentration. The following are foundational protocols for characterizing tryptamines like **4-HO-EPT**.

Identity and Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Photo Diode Array (PDA) detector is a non-destructive method ideal for analyzing thermally sensitive tryptamines.[\[7\]](#)

- Objective: To separate **4-HO-EPT** from any impurities and confirm its retention time against a previously qualified standard. Purity is determined by the area percentage of the main peak.
- Instrumentation:
 - HPLC system with a quaternary pump and autosampler.
 - PDA detector.
 - Reversed-phase C18 or Biphenyl column (e.g., 100 mm x 3 mm, 5- μ m particle size).[\[7\]](#)
- Mobile Phase:
 - A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.[\[7\]](#)
 - B: 0.1% TFA in 2:1 Acetonitrile:Methanol.[\[7\]](#)
- Procedure:
 - Prepare a stock solution of the **4-HO-EPT** standard in methanol at a concentration of 1 mg/mL.
 - Set the column temperature to 35°C.
 - Use a gradient elution method, for example: starting with 10% B, increasing to 40% B over 15 minutes, at a flow rate of 0.4 mL/min.[\[7\]](#)
 - Inject 5-10 μ L of the sample solution.
 - Monitor the chromatogram at the maximum absorbance wavelength for tryptamines (approx. 223 nm for **4-HO-EPT**).[\[1\]](#)
 - Calculate purity based on the peak area percentage: (Peak Area of **4-HO-EPT** / Total Peak Area) x 100.

Structural Confirmation and Impurity Identification via Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for confirming the molecular weight and structure of the analyte.

- Objective: To confirm the identity of **4-HO-EPT** by matching its mass spectrum with reference data and to identify potential impurities.
- Instrumentation (LC-MS/MS Example):
 - UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[8]
 - Electrospray Ionization (ESI) source, operated in positive mode.[8]
- Procedure:
 - Utilize the same chromatographic conditions as the HPLC-PDA method.
 - Introduce the column effluent into the ESI source.
 - Perform a full scan analysis to find the protonated molecule $[M+H]^+$ for **4-HO-EPT** (expected $m/z \approx 247.18$).
 - Perform a product ion scan (MS/MS) on the parent ion. The resulting fragmentation pattern is a highly specific fingerprint for the molecule.
 - Analyze other low-level peaks in the chromatogram to identify potential impurities based on their mass-to-charge ratios and fragmentation patterns.

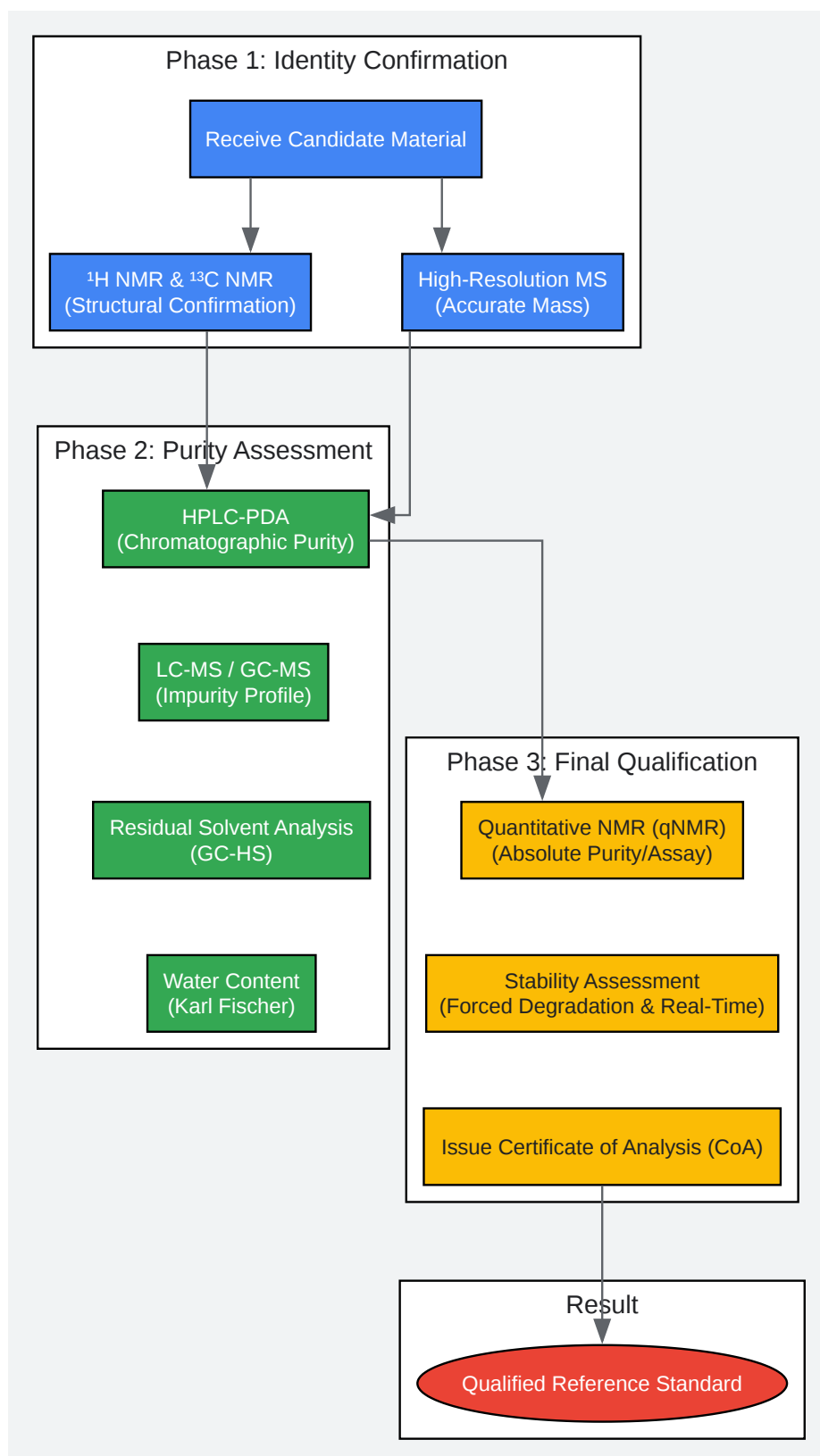
Quantitative Analysis and Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the same compound.

- Objective: To unambiguously confirm the chemical structure of **4-HO-EPT** and quantify its absolute purity.
- Instrumentation:
 - NMR Spectrometer (e.g., 300 MHz or higher).[9]
- Procedure (for ^1H NMR):
 - Accurately weigh the **4-HO-EPT** standard and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
 - Dissolve the sample in a deuterated solvent (e.g., Methanol- d_4 or CDCl_3).[9]
 - Acquire the ^1H NMR spectrum.
 - Integrate the area of a well-resolved proton signal from **4-HO-EPT** and a signal from the internal standard.
 - Calculate the purity based on the integral ratio, the number of protons for each signal, and the weights of the sample and internal standard.
 - Compare the chemical shifts and coupling constants of all signals to the expected structure of **4-HO-EPT** for identity confirmation.[10]

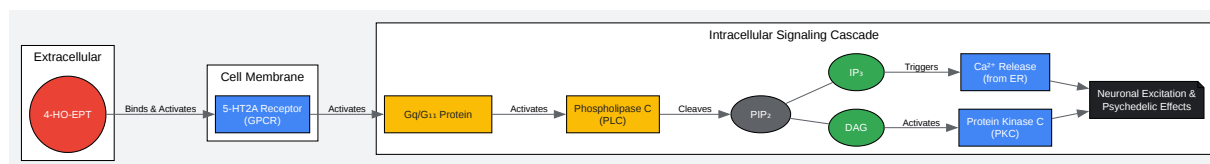
Visualizing Workflows and Mechanisms

Diagrams are essential for conveying complex processes. The following visualizations, created using the DOT language, illustrate a typical workflow for qualifying an analytical standard and the primary signaling pathway associated with **4-HO-EPT**'s psychoactive effects.



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Caption: Workflow for the qualification of a new analytical reference standard.



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Caption: Simplified 5-HT2A receptor signaling pathway activated by **4-HO-EPT**.

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